molecular formula C8H14ClNO4 B2578844 (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid;hydrochloride CAS No. 2377004-72-1

(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid;hydrochloride

Cat. No. B2578844
CAS RN: 2377004-72-1
M. Wt: 223.65
InChI Key: BGGGMQMHNPRAIR-IBTYICNHSA-N
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Description

(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid;hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a derivative of pyrrolidine and is commonly known as EPCA HCl. EPCA HCl is a white crystalline powder that is soluble in water and has a molecular weight of 217.69 g/mol.

Scientific Research Applications

Enantioselective Biotransformations

A study highlighted the use of amidase-catalyzed hydrolysis for the kinetic resolution and desymmetrization of pyrrolidine-2,5-dicarboxamides, demonstrating the potential for asymmetric synthesis and organic synthesis applications. This process efficiently produced enantiomerically pure pyrrolidine-2-carboxylic acids, showcasing the utility in synthesizing druglike compounds and aza-nucleoside analogues (Chen et al., 2012).

Synthesis and Antimicrobial Activity

Research into pyridonecarboxylic acids as antibacterial agents involved the synthesis of various compounds with cyclic amines, including 3-aminopyrrolidine. These compounds demonstrated significant antibacterial activity, underscoring their potential as leads for developing new antibacterial agents (Egawa et al., 1984).

Mechanism of Amide Formation

An investigation into the mechanism of amide formation by carbodiimide in aqueous media provided insights into the bioconjugation processes. This study is relevant to understanding the reactions involving carboxylic acids and amines, critical in bioconjugate chemistry (Nakajima & Ikada, 1995).

Synthesis of Schiff and Mannich Bases

The synthesis of Schiff and Mannich bases from isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones involved ethyl imidate hydrochlorides preparation, showcasing the compound's role in developing potential therapeutic agents (Bekircan & Bektaş, 2008).

properties

IUPAC Name

(2S,3R)-3-ethoxycarbonylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4.ClH/c1-2-13-8(12)5-3-4-9-6(5)7(10)11;/h5-6,9H,2-4H2,1H3,(H,10,11);1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGGMQMHNPRAIR-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCN[C@@H]1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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